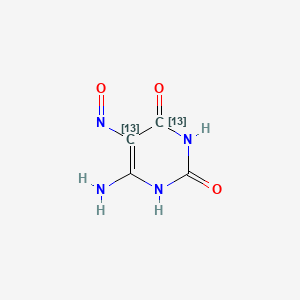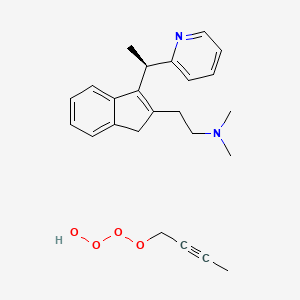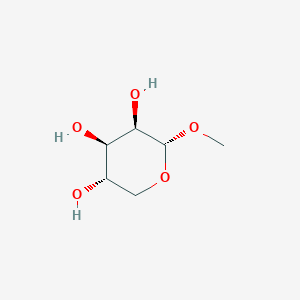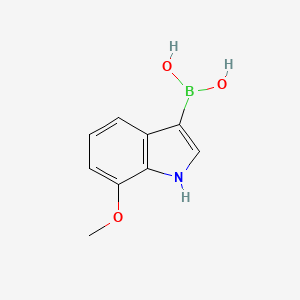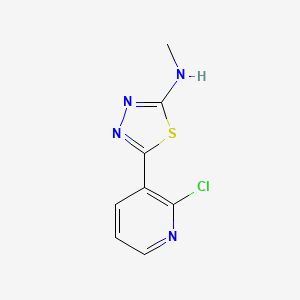
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the condensation of 2-chloropyridine-3-carboxylic acid chloride with appropriate thiadiazole precursors. One common method involves the use of 1,3-bis(silyloxy)-1,3-butadienes, which react with 2-chloropyridine-3-carboxylic acid chloride under controlled conditions to form the desired product . The reaction is usually carried out at low temperatures to avoid the formation of complex mixtures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Agrochemicals: It is studied for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit key enzymes involved in microbial or cancer cell metabolism, thereby exerting its antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-chloropyridin-3-yl)pentanoates: These compounds share a similar pyridine moiety but differ in their overall structure and functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure but differ in their ring systems and substituents.
Uniqueness
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a thiadiazole ring with a chlorinated pyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClN4S |
|---|---|
Peso molecular |
226.69 g/mol |
Nombre IUPAC |
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-10-8-13-12-7(14-8)5-3-2-4-11-6(5)9/h2-4H,1H3,(H,10,13) |
Clave InChI |
WZKMXVSDIWMITB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(S1)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


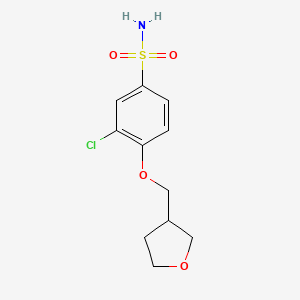
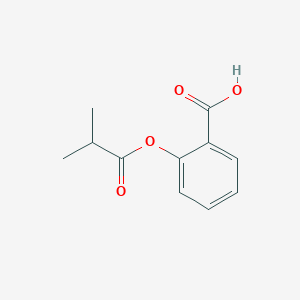
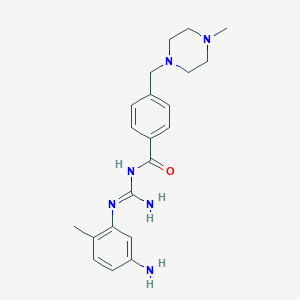
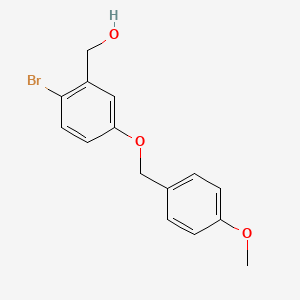
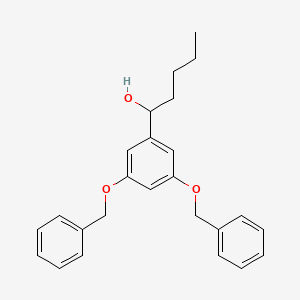
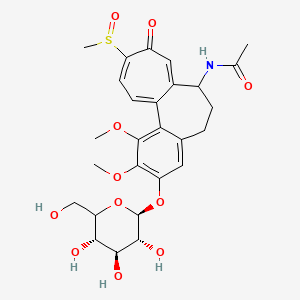
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

